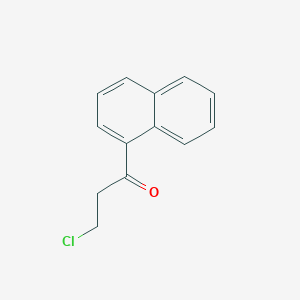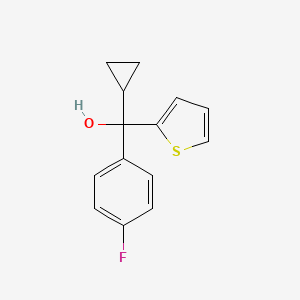
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol is an organic compound with the molecular formula C14H13FOS It contains a cyclopropyl group, a fluorophenyl group, and a thiophen-2-ylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Thiophen-2-ylmethanol Moiety: The thiophen-2-ylmethanol moiety can be synthesized through the reaction of thiophene with formaldehyde, followed by reduction to the alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as cyclopropyl halides, fluorobenzene, and thiophene.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.
Purification and Isolation: Techniques such as distillation, crystallization, and chromatography are used to purify and isolate the final product.
化学反応の分析
Types of Reactions
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiol or amine, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or organolithium reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols, amines, or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Membranes: Affecting membrane integrity and function, leading to changes in cellular behavior.
類似化合物との比較
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol can be compared with similar compounds such as:
Cyclopropyl(4-fluorophenyl)quinoline-3-acrylaldehyde: Shares the cyclopropyl and fluorophenyl groups but differs in the presence of a quinoline ring and acrylaldehyde moiety.
4-(4-Fluorophenyl)thiophen-2-ylmethanol: Lacks the cyclopropyl group but contains the fluorophenyl and thiophen-2-ylmethanol moieties.
Cyclopropyl(4-fluorophenyl)methanol: Contains the cyclopropyl and fluorophenyl groups but lacks the thiophen-2-ylmethanol moiety.
特性
CAS番号 |
88858-94-0 |
|---|---|
分子式 |
C14H13FOS |
分子量 |
248.32 g/mol |
IUPAC名 |
cyclopropyl-(4-fluorophenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C14H13FOS/c15-12-7-5-11(6-8-12)14(16,10-3-4-10)13-2-1-9-17-13/h1-2,5-10,16H,3-4H2 |
InChIキー |
CCPNPBRERVEAFH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CC=C(C=C2)F)(C3=CC=CS3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



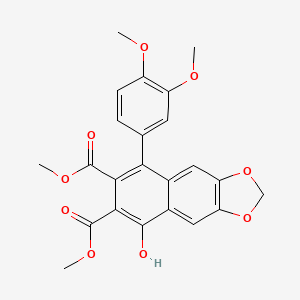
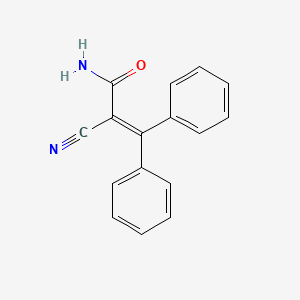

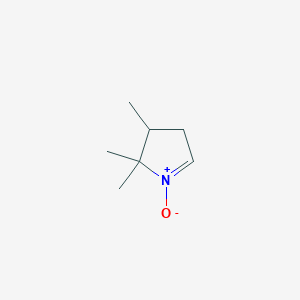
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
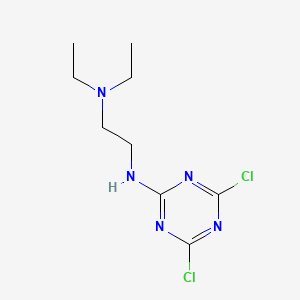
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
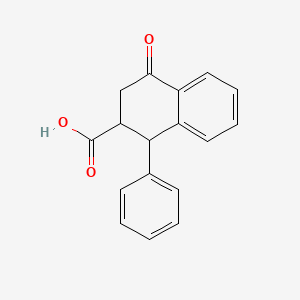
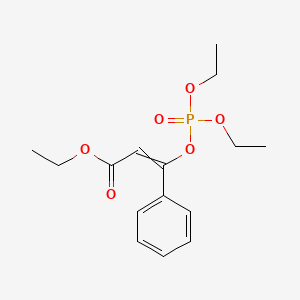
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
